molecular formula C10H8ClF3O B13573896 3-(4'-Chloro-2'-(trifluoromethyl)phenyl)propionaldehyde CAS No. 1057670-85-5

3-(4'-Chloro-2'-(trifluoromethyl)phenyl)propionaldehyde

Cat. No.: B13573896
CAS No.: 1057670-85-5
M. Wt: 236.62 g/mol
InChI Key: YWWVSUHIBDPXLY-UHFFFAOYSA-N
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Description

3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a chlorine atom and a trifluoromethyl group, along with a propionaldehyde side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-(trifluoromethyl)benzene.

    Formylation: The benzene ring undergoes a formylation reaction to introduce the aldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Propionaldehyde Introduction: The formylated intermediate is then subjected to a Grignard reaction with propylmagnesium bromide (CH3CH2CH2MgBr) to introduce the propionaldehyde side chain.

Industrial Production Methods

In an industrial setting, the production of 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Amine or thiol in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.

Major Products

    Oxidation: 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionic acid.

    Reduction: 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propanol.

    Substitution: 3-(4’-Amino-2’-(trifluoromethyl)phenyl)propionaldehyde or 3-(4’-Mercapto-2’-(trifluoromethyl)phenyl)propionaldehyde.

Scientific Research Applications

3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde involves its interaction with various molecular targets:

    Aldehyde Group Reactivity: The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially modifying their function.

    Chlorine and Trifluoromethyl Groups: These substituents can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-(Trifluoromethyl)phenol

Uniqueness

3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde is unique due to the presence of both an aldehyde group and a propionaldehyde side chain, which confer distinct reactivity and potential applications compared to its analogs. The combination of chlorine and trifluoromethyl substituents further enhances its chemical properties, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

1057670-85-5

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

3-[4-chloro-2-(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H8ClF3O/c11-8-4-3-7(2-1-5-15)9(6-8)10(12,13)14/h3-6H,1-2H2

InChI Key

YWWVSUHIBDPXLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)CCC=O

Origin of Product

United States

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